molecular formula C11H17ClN4O2S2 B2430007 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride CAS No. 2418660-91-8

2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride

Cat. No.: B2430007
CAS No.: 2418660-91-8
M. Wt: 336.85
InChI Key: AJIAQHJBTITAMV-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a useful research compound. Its molecular formula is C11H17ClN4O2S2 and its molecular weight is 336.85. The purity is usually 95%.
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Scientific Research Applications

Use in Synthesis of Heterocycles

  • Piperidine-1-sulphenyl chloride, related to benzothiadiazole derivatives, is used in synthesizing sulphur-nitrogen heterocycles, which are significant in various chemical reactions (Bryce, 1984).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic environments. They show high inhibition efficiencies and stability, providing insights into their potential application in industrial corrosion prevention (Hu et al., 2016).

Selective Sensors for Ions

  • Novel benzothiadiazole derivatives have been designed as colorimetric and fluorescent sensors for fluoride ions, demonstrating high sensitivity and selectivity. This application is significant in environmental monitoring and analytical chemistry (Wu et al., 2016).

Synthesis of Biologically Active Compounds

  • Research on benzothiadiazole and its derivatives has led to the synthesis of compounds with potential biological activity, such as VEGFR-2 inhibitors, which could have implications in cancer treatment (Ghorab et al., 2016).

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S2.ClH/c1-15(2)19(16,17)7-6-12-8-9-4-3-5-10-11(9)14-18-13-10;/h3-5,12H,6-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIAQHJBTITAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC2=NSN=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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